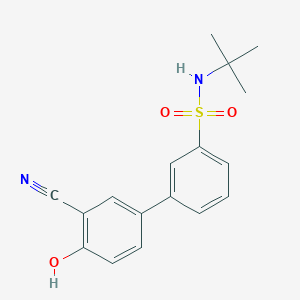![molecular formula C17H16N2O3S B6377380 2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261898-08-1](/img/structure/B6377380.png)
2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%, is a chemical compound that has been used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and other organic solvents. It is also known as 2-CY-95, which is a common abbreviation for this compound. The structure and properties of this compound have been extensively studied and it has been found to have a wide range of applications in the laboratory.
Wirkmechanismus
2-CY-95 has been found to act as an electron acceptor in certain chemical reactions. It is able to accept electrons from a variety of compounds and can be used to catalyze a variety of reactions. It has also been found to act as an inhibitor in certain enzymatic reactions.
Biochemical and Physiological Effects
2-CY-95 has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cyclooxygenases and lipoxygenases. It has also been found to interact with certain proteins, including the estrogen receptor and the androgen receptor. In addition, it has been found to have an anti-inflammatory effect and to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-CY-95 has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to obtain. It is also relatively stable and can be stored for long periods of time. However, it can be toxic at high concentrations and can cause irritation to the skin and eyes. In addition, it can interfere with certain chemical reactions and can cause unwanted side reactions.
Zukünftige Richtungen
The potential applications of 2-CY-95 are still being explored. It has been suggested that it could be used as a fluorescent probe for imaging studies and as a reagent for organic synthesis. It has also been suggested that it could be used as a catalyst for the synthesis of polymers-based materials. In addition, it could be used as a surfactant in the preparation of nanoparticles and as a drug delivery agent. Finally, further research could be conducted to explore its potential as an inhibitor of certain enzymes and its ability to interact with certain proteins.
Synthesemethoden
2-CY-95 is synthesized from the reaction of 2-cyano-4-(3-pyrrolidinylsulfonyl)phenol and a base in an aqueous solution. The reaction is typically carried out at room temperature using a strong base such as sodium hydroxide or potassium hydroxide. The reaction is typically complete within several hours and yields a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
2-CY-95 has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a catalyst in various reactions. It has also been used as a fluorescent dye to label biomolecules and as a fluorophore for imaging studies. It has also been used as a surfactant in the preparation of nanoparticles and in the synthesis of polymers-based materials.
Eigenschaften
IUPAC Name |
2-hydroxy-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c18-12-15-10-14(6-7-17(15)20)13-4-3-5-16(11-13)23(21,22)19-8-1-2-9-19/h3-7,10-11,20H,1-2,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDPVACCBXMHCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685012 |
Source


|
| Record name | 4-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol | |
CAS RN |
1261898-08-1 |
Source


|
| Record name | 4-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377319.png)
![3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377334.png)




![2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377358.png)


![3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377381.png)

![2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377396.png)
